(S)-1-(3-bromophenyl)pentylamine
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Overview
Description
(S)-1-(3-bromophenyl)pentylamine is a chiral amine compound characterized by the presence of a bromine atom on the phenyl ring and a pentylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-bromophenyl)pentylamine typically involves the following steps:
Bromination: The starting material, phenylpentylamine, undergoes bromination to introduce the bromine atom at the meta position of the phenyl ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Resolution: The racemic mixture of 1-(3-bromophenyl)pentylamine is resolved into its enantiomers using chiral resolution techniques. This can involve the use of chiral acids or chromatography methods to separate the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and resolution processes. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-bromophenyl)pentylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkane.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are effective.
Major Products Formed
Substitution: Products include various substituted phenylpentylamines depending on the nucleophile used.
Oxidation: Products include imines, nitriles, or carboxylic acids.
Reduction: Products include dehalogenated amines or alkanes.
Scientific Research Applications
(S)-1-(3-bromophenyl)pentylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the effects of chiral amines on biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-bromophenyl)pentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in determining the compound’s binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3-chlorophenyl)pentylamine
- (S)-1-(3-fluorophenyl)pentylamine
- (S)-1-(3-iodophenyl)pentylamine
Uniqueness
(S)-1-(3-bromophenyl)pentylamine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall biological activity compared to its analogs with different halogen substituents.
Properties
Molecular Formula |
C11H16BrN |
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Molecular Weight |
242.16 g/mol |
IUPAC Name |
(1S)-1-(3-bromophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,13H2,1H3/t11-/m0/s1 |
InChI Key |
NYTCERYERGQLNU-NSHDSACASA-N |
Isomeric SMILES |
CCCC[C@@H](C1=CC(=CC=C1)Br)N |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)Br)N |
Origin of Product |
United States |
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